4'-Chloro-3'-ethyl-2,2,2-trifluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H8ClF3O It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the para position, an ethyl group at the meta position, and a trifluoromethyl group at the carbonyl carbon
Preparation Methods
The synthesis of 4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-3-ethylbenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Scientific Research Applications
4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with its target, leading to modulation of the target’s activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone can be compared with other trifluoroacetophenone derivatives:
2,2,2-Trifluoroacetophenone: Lacks the chlorine and ethyl substituents, making it less lipophilic and potentially less active in certain applications.
4’-Chloro-2,2,2-trifluoroacetophenone: Similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.
4’-Bromo-2,2,2-trifluoroacetophenone: Substitutes bromine for chlorine, which can lead to different reactivity and biological effects due to the larger atomic size and different electronic properties of bromine.
These comparisons highlight the unique properties of 4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone, particularly its enhanced lipophilicity and potential for diverse chemical reactivity.
Properties
IUPAC Name |
1-(4-chloro-3-ethylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c1-2-6-5-7(3-4-8(6)11)9(15)10(12,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWSWBISKJJDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.